molecular formula C9H7NO2 B1293915 2-Methyl-4H-3,1-benzoxazin-4-one CAS No. 525-76-8

2-Methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B1293915
CAS No.: 525-76-8
M. Wt: 161.16 g/mol
InChI Key: WMQSKECCMQRJRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid (2-amino benzoic acid) with acetic anhydride. The reaction is typically carried out by refluxing the mixture at 35-40°C for 50-55 minutes. After the reaction, the excess acetic anhydride is removed under reduced pressure, and the product is extracted using petroleum ether. The final product is obtained as crystals after recrystallization with ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides has been explored as an alternative method .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes. The compound acts as an inhibitor of bacterial growth by interfering with the synthesis of essential proteins and enzymes. It has been shown to inactivate chymotrypsin, a serine protease, through stoichiometric inactivation . The inactivation proceeds with high rate constants, indicating its potency as an antimicrobial agent .

Comparison with Similar Compounds

  • 2-Ethoxy-4H-3,1-benzoxazin-4-one
  • 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one
  • 4-Methyl-2H-1,4-benzoxazin-3(4H)-one

Comparison: 2-Methyl-4H-3,1-benzoxazin-4-one is unique due to its specific methyl substitution at the 2-position, which enhances its antimicrobial properties compared to other benzoxazinone derivatives. The presence of the methyl group also influences its reactivity and the types of reactions it undergoes. For example, 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one has been shown to inactivate chymotrypsin with even higher rate constants, indicating a stronger interaction with the enzyme .

Biological Activity

2-Methyl-4H-3,1-benzoxazin-4-one is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound features a fused benzene and oxazine ring structure, which contributes to its chemical reactivity and biological activity. The compound is moderately soluble in solvents like DMSO and DMF but is insoluble in water and acetone, indicating its potential application in various formulations .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against several fungal pathogens, including:

  • Helminthosporium turcicum
  • Stagonospora nodorum
  • Microdochium nivale
  • Fusarium species (e.g., F. moniliforme, F. culmorum)

The compound demonstrated varying degrees of efficacy against these pathogens, with higher antibacterial activity compared to antifungal effects .

Anticancer Properties

In studies focusing on cytotoxicity, derivatives of this compound showed significant activity against cancer cell lines. For instance, certain analogs exhibited an ID50 value of approximately 9.9 µM in P388 cells, indicating their potential as anticancer agents . The mechanism involves the inhibition of serine proteases, which are implicated in cancer progression and other diseases .

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of serine proteases through enzyme acylation mechanisms. This property enhances its therapeutic potential in treating diseases where serine proteases play a crucial role .

Study on Antifungal Activity

A study conducted by Rezai et al. (2012) evaluated the antifungal activity of various derivatives of this compound. The results indicated that while the compound had limited antifungal efficacy against some pathogens, it was effective against others when formulated appropriately .

PathogenConcentration (ppm)% Inhibition
Sclerotium rolfsii100052.3
Rhizoctonia solani10000

This table illustrates the differential effectiveness of the compound against specific fungal pathogens.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved from anthranilic acid and acetyl chloride. The structural modifications influence its biological activities significantly. For example, the introduction of halogen substituents at specific positions can enhance its reactivity and biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Methyl-4H-3,1-benzoxazin-4-one, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via cyclodehydration of N-acetyl anthranilic acid using acetic anhydride under reflux (30–60 minutes). Key parameters include temperature control (100–120°C) and stoichiometric excess of acetic anhydride to drive the reaction. Post-reaction, cooling induces crystallization, and purity is confirmed via IR spectroscopy (C=O stretch at ~1730 cm⁻¹) and melting point analysis (79–82°C). Recrystallization in ethanol or petroleum ether improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl groups (C=O at ~1730 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
  • ¹H NMR : Peaks at δ 7.5–8.1 ppm confirm aromatic protons, while the methyl group at C-2 appears as a singlet (~δ 2.5 ppm).
  • Elemental Analysis : Validates molecular formula (C₉H₇NO₂) with acceptable error margins (<0.3%) .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer : The compound is stable at room temperature in dry environments but degrades under extreme pH or prolonged UV exposure. Store in sealed containers at 2–8°C. Stability testing via TLC or HPLC is recommended for long-term storage .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Derivatives exhibit inhibition of human neutrophil elastase (HNE) with IC₅₀ values in the nanomolar range. Antimicrobial assays against Staphylococcus aureus and Candida albicans show moderate activity (MIC ~50–100 µg/mL). These findings suggest potential for anti-inflammatory and antifungal applications .

Q. How does solubility impact experimental design in biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or chloroform. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for scale-up?

  • Methodological Answer : Compare methods:

  • Classical Reflux : 60–70% yield using acetic anhydride .
  • Mechanochemical Synthesis : Higher yields (~85%) via ball-milling with 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, reducing solvent use .
  • Catalytic Approaches : Aluminum chloride (Friedel-Crafts conditions) improves electrophilic substitution but requires post-reaction quenching .
    • Use design of experiments (DoE) to optimize temperature, solvent, and catalyst ratios.

Q. What structure-activity relationships (SAR) govern the inhibition of serine proteases by benzoxazinone derivatives?

  • Methodological Answer :

  • C-2 Substituents : Methyl groups enhance HNE inhibition (IC₅₀ ~44 nM) compared to bulkier aryl groups, which improve selectivity for cathepsin G .
  • Electron-Withdrawing Groups : Chloro or bromo substituents at C-5/C-6 increase electrophilicity, enhancing covalent binding to enzyme active sites .
  • SAR Validation : Use molecular docking (e.g., AutoDock) and site-directed mutagenesis to map binding interactions .

Q. How do reaction conditions influence heterocyclic ring-opening in benzoxazinones?

  • Methodological Answer :

  • Nucleophilic Attack : Hydrazine hydrate in ethanol opens the oxazinone ring to form hydrazides (e.g., 2-(4H-3,1-benzoxazin-2-yl)-tetrachlorobenzoic acid hydrazide). Monitor via IR (loss of C=O at 1730 cm⁻¹) and ¹H NMR (appearance of NH₂ signals) .
  • Friedel-Crafts Reactions : Aromatic hydrocarbons (e.g., cumene) with AlCl₃ yield aroylated derivatives, useful for synthesizing fluorescent probes .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., HNE inhibition ranging from 44 nM to 200 nM) arise from:

  • Assay Conditions : pH, ionic strength, and enzyme source (recombinant vs. native).
  • Compound Purity : Validate via HPLC (>95% purity) and control for hygroscopic degradation .
  • Statistical Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .

Q. What advanced strategies are used to modify this compound for targeted drug delivery?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or amide prodrug moieties at C-4 to enhance bioavailability. Hydrolyze in vivo via esterases .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and reduce off-target effects. Characterize drug release via Franz diffusion cells .
  • Click Chemistry : Attach PEG or targeting ligands (e.g., folate) via CuAAC reactions for tissue-specific delivery .

Properties

IUPAC Name

2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSKECCMQRJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0049313
Record name 2-Methyl-4H-3,1-benzoxazin-4-one
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Molecular Weight

161.16 g/mol
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CAS No.

525-76-8
Record name 2-Methyl-4H-3,1-benzoxazin-4-one
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Record name 4H-3,1-Benzoxazin-4-one, 2-methyl-
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Synthesis routes and methods I

Procedure details

Anthranilic acid (274.3 g) and acetic anhydride (1.1 L) were combined then heated at reflux for 3.5 hours. The reaction mixture was concentrated under vacuum. The residue was combined with methanol (550 mL) then concentrated under vacuum to provide 2-methyl-4-oxo-3,1-benzoxazine as a brown oil.
Quantity
274.3 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
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Synthesis routes and methods II

Procedure details

4-iodo-2-methylbenzenamine 24 (233 mg, 1 mmol) on reaction with 1-tert-butyl-4-ethynylbenzene (25b, 158 mg, 1 mmol) by employing Sonagashira coupling conditions using Pd(PPh3)4 (69.3 mg, 0.06 equiv) as catalyst, CuI (22.8 mg, 0.12 equiv) as cocatalyst, butyl amine (261 mg, 3 equiv) as base and ether as solvent and kept the reaction for 6 h. After completion of the reaction as indicated by TLC and the reaction mixture is extracted into ether (4×25 mL) from the aqueous layer and concentrated in vacuo. The compound was further purified by column chromatography using 60-120 silica gel (ethyl acetate/hexane, 1:9) to obtain 4-((4-tert-butylphenyl)ethynyl)-2-methyl benzene amine (26b) as pure product. Anthranilic acid (27, 137 mg, 1 mmol) on reaction with acetic anhydride at 150° C. and reflux for 30 min, after completion of reaction aqueous sodium bicarbonate solution is added and extracted in ethyl acetate (4×25 mL) from the aqueous layer and concentrated in vacuo afforded 2-methyl 4H-benzo[d][1,3]oxazin-4-one compound (28) as pure product. To a stirred solution of 4-((4-tert-butylphenyl)ethynyl)-2-methylbenzenamine (26b, 263 mg, 1 mmol) with 2-methyl-4H-benzo[d][1,3]oxazin-4-one (28, 161 mg, 1 mmol) in acetic acid and reflux for 8 h After completion of the reaction as indicated by TLC. then the reaction mixture was quenched with NaHCO3 and extracted in ethyl acetate (4×25 mL) from the ice cold aqueous layer and dried over anhydrous Na2SO4 afforded 3-(4-((4-tert-butylphenyl)ethynyl)-2-methylphenyl)-2-methylquinazolin-4(3H)-one (29b). Reaction of 3-(4-((4-tert-butylphenyl)ethynyl)-2-methylphenyl)-2-methyl quinazolin-4(3H)-one (29b, 406 mg, 1 mmol) with 2,4-dihydroxybenzaldehyde (30d, 138 mg, 1 mmol) was taken in acetic acid Then the resulting mixture was stirred under reflux conditions for 8 h and then the reaction mixture was quenched with NaHCO3 and extracted in ethyl acetate (4×25 mL) from the ice cold aqueous layer and dried over anhydrous Na2SO4. The resulting product (5d) was purified by column chromatography employing EtOAc/Hexane as an eluent.
Quantity
137 mg
Type
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Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 2-aminobenzoic acid (300mg, 1.46 mmol) in acetic anhydride (2 mL) was heated to 130° C. for 16 hours. The mixture was concentrated under reduced pressure. The residue was chromatographed on silica gel eluting with 20% ethyl acetate in hexanes to provide the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.44-2.52 (m, 3H), 7.44-7.60 (m, 2H), 7.76-7.87 (m, 1H), 8.20 (dd, J=7.97, 1.53 Hz, 1H); MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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